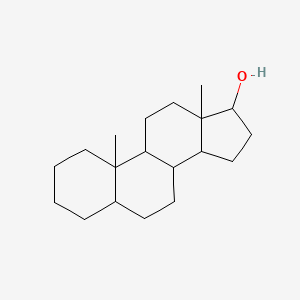
Androstan-17-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androstan-17-ol, also known as this compound, is a useful research compound. Its molecular formula is C19H32O and its molecular weight is 276.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Anticonvulsant and Anxiolytic Activities
Research has demonstrated that certain derivatives of androstan-17-ol act as positive allosteric modulators of GABA_A receptors. For instance, compounds like 3α-hydroxy-17β-nitro-5α-androstane have shown potent anticonvulsant and anxiolytic-like activities in animal models. These compounds were assessed using radioligand binding assays and demonstrated efficacy in seizure models, indicating their potential therapeutic use in treating anxiety and seizure disorders .
Androgenic Activity and Doping Potential
The compound 3-chloro-17α-methyl-5α-androstan-17β-ol has been identified as a potent androgen with implications for doping in sports. In vitro androgen bioassays revealed significant activity, highlighting the need for monitoring this compound in anti-doping analyses. Metabolic investigations showed that this compound undergoes specific transformations in human and equine liver fractions, which could be critical for detecting its use in competitive sports .
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of nitrogen-containing derivatives of this compound. A range of compounds was evaluated for their antibacterial properties using computational methods. The presence of specific functional groups, such as 3α-methoxy or 16-hydroximino, was found to enhance antibacterial activity against resistant strains. Conversely, certain substitutions negatively impacted efficacy, illustrating the importance of chemical structure in determining biological activity .
Case Study 1: GABA_A Modulation
A study investigated the effects of 3α-hydroxy-17β-nitro derivatives on GABA_A receptor modulation. The results indicated that these compounds not only bind effectively to the receptor but also exhibit anxiolytic properties comparable to established neurosteroids like allopregnanolone .
| Compound | GABA_A Modulation Potency | Anxiolytic Activity |
|---|---|---|
| 3α-hydroxy-17β-nitro | High | Yes |
| Allopregnanolone | High | Yes |
Case Study 2: Designer Steroids
The identification of 3-chloro-17α-methyl-5α-androstan-17β-ol as a designer steroid underscores the need for advanced detection methods in doping control. The metabolic pathways were characterized using gas chromatography-mass spectrometry (GC-MS), revealing distinct metabolites that could aid in the identification of this compound in biological samples .
| Metabolite | Detection Method | Significance |
|---|---|---|
| 3α-chloro-17α-methyl-diol | GC-MS/MS | Diagnostic marker for doping |
| 17α-methyl-diol | GC-MS/MS | Indicates human metabolism |
Summary of Findings
This compound exhibits a wide array of applications ranging from pharmacological interventions to antimicrobial activities. Its derivatives are being explored for their potential therapeutic benefits as well as their implications in sports doping.
Propiedades
IUPAC Name |
10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZBUCPOSYYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859603 |
Source


|
| Record name | Androstan-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













